![molecular formula C11H7NO B086259 Benz[cd]indol-2(1H)-one CAS No. 130-00-7](/img/structure/B86259.png)

Benz[cd]indol-2(1H)-one

説明

Synthesis Analysis

The synthesis of Benz[cd]indol-2(1H)-one and its derivatives has been explored through various synthetic routes, involving multiple steps and strategies to construct its complex structure. One notable method involves the reactions of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles, leading to the formation of new naphthostyryl derivatives, which were further utilized in the synthesis of Hantzsch thiazoles. The structural characterization of these derivatives has been achieved through X-ray diffraction (XRD) techniques (Dyachenko, Kashner, & Samusenko, 2014). Another synthesis route involves a cobalt-catalyzed C-H carbonylation of naphthylamides to afford various this compound scaffolds, demonstrating the utility of benzene-1,3,5-triyl triormate as the CO source (Ying, Fu, Zhong, & Wu, 2019).

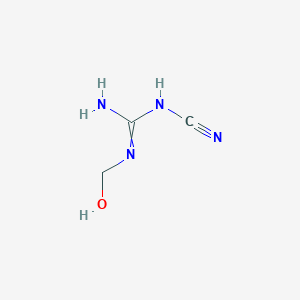

Molecular Structure Analysis

The molecular structure of this compound derivatives showcases the intricacies of its fused ring system. Structural studies, particularly through XRD, have provided insights into the arrangement and conformation of atoms within the molecule, highlighting the importance of molecular geometry in determining its reactivity and properties. For example, the crystal and molecular structure of specific derivatives have been elucidated, showcasing the diverse potential of this compound as a core structure for further chemical modifications (Davydenko et al., 2008).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions that highlight its versatility. Its reactivity can be tailored through functional group modifications, enabling the synthesis of a wide range of derivatives with distinct properties. For instance, copper-catalyzed reactions have been employed to construct polysubstituted Benz[cd]indoles, demonstrating the compound's capacity to undergo transformations that yield biologically relevant structures (Wang et al., 2022).

科学的研究の応用

Inhibitors of Thymidylate Synthase :

- Benz[cd]indol-2(1H)-one derivatives have been designed as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis and a target for anticancer drugs. These inhibitors have shown potent activity against human TS, suggesting their potential as anticancer agents (Varney et al., 1992).

Photoinitiators for Radical Polymerisation :

- Compounds based on this compound have been developed as photoinitiators for radical polymerisation under visible light. These initiators do not require an additional coinitiator due to the presence of a suitable hydrogen donor group in their structure (Strzelczyk et al., 2016).

Improved Synthesis and Novel Derivatives :

- Improved methods for synthesizing this compound and its derivatives, such as 5-methylthis compound, have been reported, which are valuable for various chemical research and drug development processes (Marzoni & Varney, 1997).

BET Bromodomain Inhibitors :

- This compound compounds have been identified as potent and specific inhibitors of BET bromodomains. These compounds have shown promise in the treatment of cancer and inflammatory diseases due to their ability to modulate gene expression (Xue et al., 2016).

Optoelectronic Devices :

- Heptamethine salts with this compound structures have been synthesized for use in photovoltaics and detectors, demonstrating photoresponse at deep NIR wavelengths. These compounds are of interest for their potential in enhancing the performance of optoelectronic devices (Young et al., 2016).

Anticancer Agents :

- This compound-pyrrolobenzodiazepine conjugates have been designed and synthesized as potential anticancer agents. These conjugates have shown promising activity in various human cancer cell lines, making them an interesting area of research for new cancer therapies (Kamal et al., 2012).

作用機序

Target of Action

Benz[cd]indol-2(1H)-one, also known as Benzo[cd]indol-2(1H)-one, has been identified as a novel inhibitor of Atg4B and Bromodomain and Extra-Terminal Domain (BET) proteins . Atg4B is a cysteine protease involved in autophagy, while BET proteins are readers of histone-acetylated lysine residues .

Mode of Action

The compound interacts with its targets, inhibiting their function. For instance, it inhibits Atg4B via a structure-based virtual screening . In the case of BET proteins, it shows good selectivity for the first bromodomain (BD1) over the second bromodomain (BD2) .

Biochemical Pathways

The inhibition of Atg4B and BET proteins affects various biochemical pathways. For instance, the inhibition of BET proteins can affect the BRD4/NF-κB/NLRP3 signaling inflammatory pathways .

Result of Action

The inhibition of Atg4B and BET proteins by this compound can lead to various molecular and cellular effects. For instance, it has been shown that a compound with selectivity for BET BD1 can significantly improve symptoms of gout arthritis in a rat model .

将来の方向性

生化学分析

Biochemical Properties

In biochemical reactions, Benz[cd]indol-2(1H)-one has been identified as a novel inhibitor of Atg4B and BRD4 . It interacts with these proteins and enzymes, potentially altering their function and influencing biochemical pathways .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with specific cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow it to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

特性

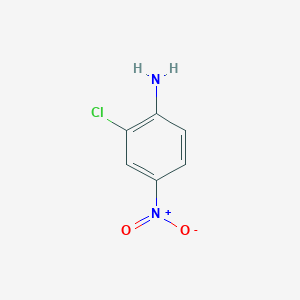

IUPAC Name |

1H-benzo[cd]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYLCFQEKPUWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)NC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059610 | |

| Record name | Benz[cd]indol-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130-00-7 | |

| Record name | Benz[cd]indol-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(cd)indol-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz[cd]indol-2(1H)-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[cd]indol-2(1H)-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benz[cd]indol-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[cd]indol-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

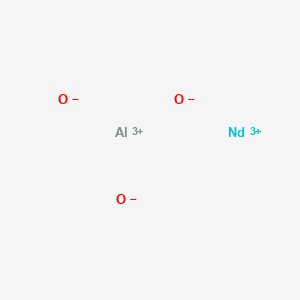

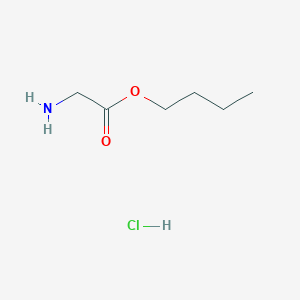

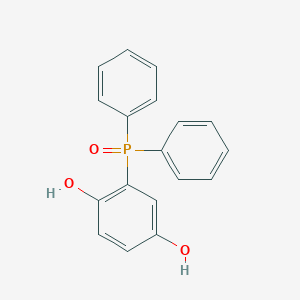

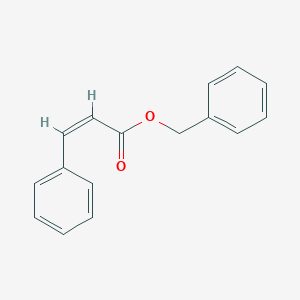

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)